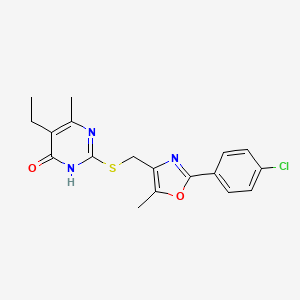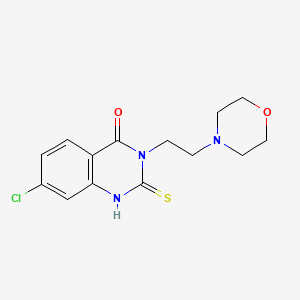
7-chloro-3-(2-morpholin-4-ylethyl)-2-sulfanylidene-1H-quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-chloro-3-(2-morpholin-4-ylethyl)-2-sulfanylidene-1H-quinazolin-4-one is a useful research compound. Its molecular formula is C14H16ClN3O2S and its molecular weight is 325.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antitumor and Anticancer Applications
Quinazoline derivatives, including compounds similar to 7-chloro-3-(2-morpholin-4-ylethyl)-2-sulfanylidene-1H-quinazolin-4-one, have been extensively researched for their antitumor and anticancer properties. A comprehensive review covering patents from 2007 to 2010 emphasized the growing interest in quinazoline compounds as potential anticancer agents, due to their diverse biochemical targets (Marzaro et al., 2012). Another review highlighted the wide spectrum of biological activities of quinazoline derivatives, including their applications in electronic devices and luminescent elements, indicating their versatility beyond medicinal chemistry (Lipunova et al., 2018).
Optoelectronic Materials
The synthesis and application of quinazoline derivatives for optoelectronic materials have been a subject of recent research. These compounds are utilized in the fabrication of materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs, showcasing their potential in the development of advanced optoelectronic devices (Lipunova et al., 2018).
Pharmaceutical Research and Medicinal Chemistry
Quinazoline and its derivatives are pivotal in pharmaceutical research due to their broad range of biological activities. Research has explored the synthesis of new quinazoline derivatives to create potential medicinal agents, particularly focusing on their antibacterial and antifungal properties (Tiwary et al., 2016). The stability and versatility of the quinazoline nucleus have inspired the introduction of bioactive moieties to this nucleus, further expanding the scope of its applications in medicinal chemistry.
Propiedades
IUPAC Name |
7-chloro-3-(2-morpholin-4-ylethyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2S/c15-10-1-2-11-12(9-10)16-14(21)18(13(11)19)4-3-17-5-7-20-8-6-17/h1-2,9H,3-8H2,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJPBDWUVIQZNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C(=O)C3=C(C=C(C=C3)Cl)NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-chloro-5H,6H,7H,8H,9H-pyrimido[4,5-b]azepine](/img/structure/B2769410.png)

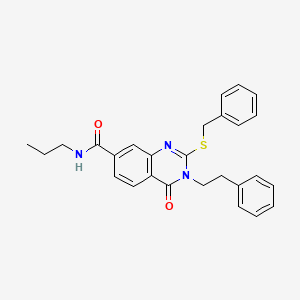


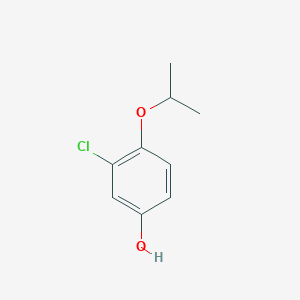
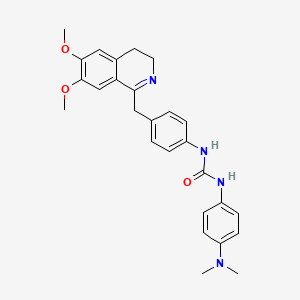
![(Z)-2-bromo-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2769420.png)
![8-(3-chloro-4-methoxyphenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![3,4-Dihydro[1,4]oxazino[3,4-b]quinazolin-6(1H)-one](/img/structure/B2769426.png)
![2-phenyl-4-{[(3-pyridinylmethyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2769427.png)
![1-Benzyl-3-{[4-(piperidin-1-yl)phenyl]amino}pyrrolidine-2,5-dione](/img/structure/B2769428.png)
